molecular formula C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n B1145398 DSPE-PEG2000-cyanur CAS No. 1246304-74-4

DSPE-PEG2000-cyanur

Cat. No.: B1145398
CAS No.: 1246304-74-4
M. Wt: 2982.15
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Mechanism of Action

Target of Action

DSPE-PEG2000-Cyanur is primarily used in the generation of lipid nanoparticles (LNPs) for the delivery of micro RNA (miRNA) in vitro . The primary target of this compound is the Eph tyrosine kinase receptor (Eph), a ligand to which it is conjugated . Eph receptors play a crucial role in various biological processes, including cell migration, adhesion, and proliferation.

Mode of Action

This compound interacts with its targets through encapsulation and conjugation. It encapsulates specific miRNAs, such as let-7a miRNA, and is conjugated to the Eph ligand ephrin-A1 . This allows the compound to deliver the encapsulated miRNA to cells expressing the Eph receptor, thereby influencing the cellular processes regulated by the miRNA.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those regulated by the delivered miRNA. For instance, let-7a miRNA is known to regulate various cellular processes, including cell proliferation and migration . By delivering let-7a miRNA to target cells, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound is sparingly soluble in methanol , which may influence its bioavailability.

Result of Action

The result of this compound’s action is primarily seen in its effects on cell proliferation and migration. LNPs containing this compound, encapsulating let-7a miRNA, and conjugated to the Eph ligand ephrin-A1 have been shown to reduce the proliferation and colony formation and size of various lung cancer cells, as well as reduce migration of these cells in a wound healing assay .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the presence of Eph receptors on the target cells, as well as the specific miRNA encapsulated within the LNPs.

Biochemical Analysis

Biochemical Properties

DSPE-PEG2000-Cyanur interacts with various biomolecules. It is used for the attachment of peptides, antibodies, and other proteins without the need for previous derivatization . This suggests that this compound can form covalent bonds with these biomolecules, facilitating their attachment to lipid membranes.

Cellular Effects

This compound has been used in the generation of lipid nanoparticles (LNPs) for the delivery of microRNA (miRNA) in vitro . LNPs containing this compound, encapsulating let-7a miRNA, and conjugated to the Eph tyrosine kinase receptor (Eph) ligand ephrin-A1 have been shown to reduce the proliferation and colony formation and size of NCI H2081, NCI 5380, and A549 lung cancer cells, as well as reduce migration of NCI 5380 cells in a wound healing assay .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with peptides, antibodies, and other proteins . This allows these biomolecules to be attached to lipid membranes, potentially altering their activity and interactions with other cellular components.

Temporal Effects in Laboratory Settings

It is known that the compound is hygroscopic and light-sensitive

Metabolic Pathways

This compound can be metabolized into DSPE and PEG by esterase in vivo and excreted as PEG in urine .

Transport and Distribution

This compound is used in the generation of lipid nanoparticles for targeted drug delivery This suggests that it can be transported and distributed within cells and tissues via these nanoparticles

Subcellular Localization

Given its use in the generation of lipid nanoparticles for targeted drug delivery , it is likely that this compound localizes to the cell membrane where it can interact with other biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG2000-cyanur involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol and cyanuric groups. The reaction typically occurs under controlled conditions to ensure the proper attachment of the polyethylene glycol and cyanuric groups to the lipid molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DSPE-PEG2000-cyanur undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the polyethylene glycol and lipid moieties .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized lipid derivatives, while substitution reactions can result in various substituted cyanuric derivatives .

Comparison with Similar Compounds

Similar Compounds

    1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-2000: Similar in structure but lacks the cyanuric groups.

    1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-2000-maleimide: Contains maleimide groups instead of cyanuric groups.

Uniqueness

DSPE-PEG2000-cyanur is unique due to the presence of cyanuric groups, which provide additional functionality for the attachment of various ligands and targeting molecules. This makes it particularly useful in targeted drug delivery and other applications requiring specific molecular interactions .

Biological Activity

DSPE-PEG2000-cyanur is a specialized compound widely utilized in biomedical applications, particularly in drug delivery systems. This article explores its biological activity, mechanisms of action, and implications in therapeutic contexts, supported by relevant research findings and data.

Overview of this compound

This compound is a conjugate formed by linking 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and cyanuric chloride. This compound is primarily used to enhance the solubility and stability of drugs, particularly in lipid nanoparticle formulations for targeted delivery systems.

Targeting and Delivery

The primary function of this compound is to facilitate the encapsulation and delivery of therapeutic agents, such as microRNAs (miRNAs) and chemotherapeutic drugs. The compound forms lipid nanoparticles (LNPs) that can effectively transport these agents to target cells while minimizing systemic toxicity.

  • Encapsulation : this compound encapsulates specific miRNAs, such as let-7a, which play critical roles in regulating cellular processes like proliferation and migration.
  • Conjugation : The compound can covalently bond with peptides and antibodies, enabling targeted drug delivery without extensive prior modification .

Biochemical Pathways

The biochemical pathways influenced by this compound are primarily those regulated by the delivered miRNAs or drugs. For instance, let-7a miRNA has been shown to impact gene expression related to tumor growth and metastasis .

Pharmacokinetics and Metabolism

This compound exhibits unique pharmacokinetic properties due to its PEG component, which enhances circulation time in the bloodstream. It is metabolized into DSPE and PEG by esterases in vivo, with PEG excreted via urine. The compound's hydrophilic nature helps evade recognition by the mononuclear phagocyte system, thereby prolonging its half-life in circulation .

Cellular Effects

Studies indicate that this compound-modified LNPs can significantly improve cellular uptake of encapsulated agents. This is crucial for enhancing the efficacy of therapeutic compounds in cancer treatment contexts. Research shows that these nanoparticles preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect .

Study 1: Characterization of Drug Delivery Systems

A study utilizing NMR spectroscopy characterized the interactions between DSPE-PEG2000 and doxorubicin (DOX). The results demonstrated that the micelles formed from this compound could effectively solubilize DOX while maintaining structural integrity during circulation. The study highlighted the advantages of using DSPE-PEG2000 as a vehicle for hydrophobic drugs, indicating its potential for improving cancer therapy outcomes .

Study 2: Immunoliposome Applications

In another study focused on targeting dysfunctional vascular endothelial cells, researchers employed this compound to create immunoliposomes. These liposomes demonstrated enhanced adhesion characteristics under flow conditions, suggesting their utility in targeted therapies for vascular diseases .

Comparative Analysis of Related Compounds

CompoundKey FeaturesApplications
DSPE-PEG2000 Basic PEG-lipid conjugateDrug delivery systems
This compound Functionalized for peptide/antibody attachmentTargeted drug delivery
DSPE-PEG(2000) Carboxy NHS Reactive for amine-containing moleculesPEGylated liposomes

Properties

CAS No.

1246304-74-4

Molecular Formula

C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n

Molecular Weight

2982.15

Synonyms

α-[(9R)-6-Hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethoxy]-poly(oxy-1,2-ethanediyl) Ammonium Salt

Origin of Product

United States

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